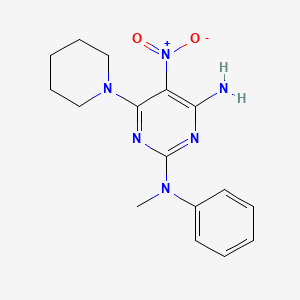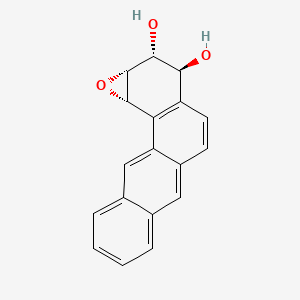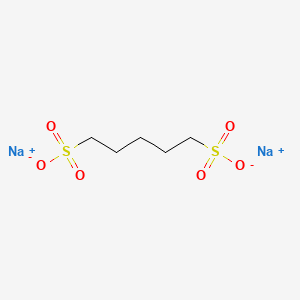
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the anthracene core. It is used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride typically involves the reaction of 2-methyl-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to maintain a low temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form different quinone structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various anthracene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-sulfonyl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-9,10-dioxo-9,10-dihydroanthracene: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group. This combination provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
4025-70-1 |
|---|---|
Fórmula molecular |
C15H9ClO4S |
Peso molecular |
320.7 g/mol |
Nombre IUPAC |
2-methyl-9,10-dioxoanthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H9ClO4S/c1-8-6-7-11-12(15(8)21(16,19)20)14(18)10-5-3-2-4-9(10)13(11)17/h2-7H,1H3 |
Clave InChI |
UNKDMONJRYEFLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


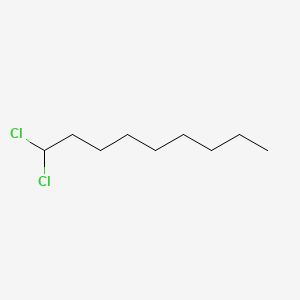
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)


![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

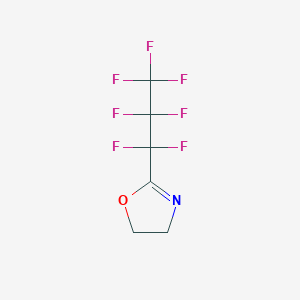
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
